3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)
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Overview
Description
3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of an acetoxymethyl group attached to a butene-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) typically involves the acyloxylation of a precursor molecule. One common method is the direct acyloxylation of 3-methyl-3-butene-2-one using acetic anhydride in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxymethyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for imaging and sensing applications.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and a reactive intermediate, which can then interact with various biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetoxymethyl)-3-butene-2-ol
- 3-(Acetoxymethyl)-3-butene-2-amine
- 3-(Acetoxymethyl)-3-butene-2-thiol
Uniqueness
3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI) is unique due to its specific functional groups, which confer distinct reactivity and applications. Its acetoxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
152958-65-1 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2-methylidene-3-oxobutyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-10-7(3)9/h1,4H2,2-3H3 |
InChI Key |
GCGCLVCKOCBPFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)COC(=O)C |
Canonical SMILES |
CC(=O)C(=C)COC(=O)C |
Synonyms |
3-Buten-2-one, 3-[(acetyloxy)methyl]- (9CI) |
Origin of Product |
United States |
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